4-Chloro-1-naphthoic acid
Overview
Description
Synthesis Analysis
The synthesis of related naphthoic acids involves various chemical reactions, including halogenation, mercuration, and catalytic coupling. One relevant process in the synthesis of chloro-naphthoic acids includes the conversion of naphthalic anhydride to chloromercuri-naphthoic acid followed by treatment with elemental chlorine (Chen, Smith, & Huffman, 2010). Another approach involves Ru-catalyzed C-H activation and double alkyne annulation under air, providing a pathway to multisubstituted 1-naphthoic acids (Honghao Chen et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-chloro-1-naphthoic acid and related compounds has been explored through various spectroscopic and crystallographic techniques. Spectroscopic studies, including Raman and Fourier-transform infrared spectroscopy (FTIR), along with X-ray crystallography, provide insights into the vibrational modes and structural confirmation of naphthoquinone derivatives, a related class of compounds (Dias et al., 2023).
Chemical Reactions and Properties
Naphthoic acids undergo several chemical reactions, highlighting their reactivity and versatility in synthetic chemistry. For instance, photochemical 2+2 cycloaddition reactions involving naphthoquinones demonstrate the potential for creating complex naphthalene derivatives (Naito, Makita, & Kaneko, 1984). Palladium-catalyzed cross-coupling reactions offer another method for synthesizing substituted naphthoquinones, showcasing the chemical flexibility of these compounds (Best, Sims, & Winslade, 2001).
Physical Properties Analysis
The physical properties of 4-chloro-1-naphthoic acid and its derivatives can be inferred from studies on naphthoic acids and naphthoquinones. These properties include melting points, solubility, and crystalline structure, essential for understanding the compound's behavior in various environments and applications. Investigations into the structures of naphthoic acids reveal details about bond lengths, angles, and molecular conformations (Fitzgerald & Gerkin, 1993).
Chemical Properties Analysis
The chemical properties of 4-chloro-1-naphthoic acid, such as reactivity with different reagents, potential for substitution reactions, and participation in coupling reactions, illustrate its utility in synthesizing a wide range of chemical entities. Studies on related naphthoquinones and their reactions with various substituents provide insights into the chemical behavior and potential applications of 4-chloro-1-naphthoic acid (Lien et al., 1997).
Scientific Research Applications
Fluorimetric Indicator for Complexometric Titration : A derivative, 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid, is effective as a fluorimetric indicator in the complexometric titration of calcium and magnesium, particularly for determining magnesium in silicate rocks (Clements, Read, & Sergeant, 1971).
Myeloperoxidase Staining in Medicine : 4-chloro-1-naphthol serves as a substitute for benzidine-containing compounds in myeloperoxidase staining, enabling rapid and sensitive differentiation of granulocytes from lymphoid blood elements (Elias, 1980).
Electrochemical and Photoelectrochemical Applications : Surface-bound naphthoquinone reagents, including derivatives of 4-Chloro-1-naphthoic acid, can be used for efficient reduction of oxygen to hydrogen peroxide. This has potential applications in fuel cells and photovoltaic systems (Calabrese, Buchanan, & Wrighton, 1983).
Asymmetric ECCD Chromophore : 1-Naphthoic acid, a relative of 4-Chloro-1-naphthoic acid, is used as an asymmetric ECCD chromophore, helpful for inducing chirality in various organic compounds (Schreder et al., 1996).
Mass Spectrometric Fragmentation : The fragmentation of 4-substituted 1-hydroxy-2-naphthoic-acid derivatives in mass spectrometry reveals their structure, purity, and stability, crucial for determining the structure and quality of color couplers (Mann et al., 1979).
Plant Growth Activity : The spatial configuration of 1, 2, 3, 4-tetrahydro-naphthoic acid-1, which may shift between two inverted isomers, contributes to its activity in plant growth (Fujita & Mitsui, 1954).
Aryl Hydrocarbon Receptor Agonists/Antagonists : Microbial-derived 1,4-Dihydroxy-2-naphthoic Acid and related compounds show potential as aryl hydrocarbon receptor agonists and antagonists, offering anti-inflammatory benefits in the gut (Cheng et al., 2017).
Azoic Coupling Components Analysis : The reaction of o-hydroxyarylamides with 2,4-dinitrochlorobenzene to produce N-2,4-dinitrophenyl derivatives helps determine the composition of Naphtol AS-type azoic coupling components (Nair, Srinivasan, & Venkataraman, 1960).
Synthesis of Organic Azo Pigments, Medicines, and Pesticides : Phosphorus trichloride catalyzes the synthesis of 3-hydroxy-2-naphthoic acid anilide in ortho-xylene, yielding organic azo pigments, medicines, and pesticides (Shteinberg, 2022).
Antifungal and Antibacterial Agents : Novel nitrogen- and sulfur-containing hetero-1,4-naphthoquinones derived from 4-Chloro-1-naphthoic acid show potential as potent antifungal and antibacterial agents (Ibiş et al., 2011).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-chloronaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCCGXNIGGRSMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508835 | |
Record name | 4-Chloronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-naphthoic acid | |
CAS RN |
1013-04-3 | |
Record name | 4-Chloronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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